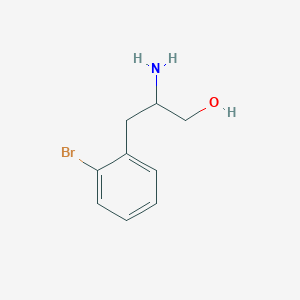

b-Amino-2-bromobenzenepropanol

Description

Overview of β-Amino Alcohol Scaffolds in Organic Chemistry Research

β-Amino alcohols, characterized by an amino group and a hydroxyl group separated by two carbon atoms, are a class of organic compounds that have garnered considerable attention in chemical research. Their structural motif is a key feature in a vast array of biologically active molecules, including natural products, pharmaceuticals, and chiral catalysts. The inherent functionality and chirality of β-amino alcohols make them versatile building blocks in the construction of more complex molecular architectures.

The significance of this scaffold is underscored by its presence in numerous therapeutic agents. For instance, the β-amino alcohol core is central to the pharmacophore of various drugs, where the amino and hydroxyl groups often play a crucial role in binding to biological targets such as enzymes and receptors. The ability to introduce a wide range of substituents onto the β-amino alcohol framework allows for the fine-tuning of their steric and electronic properties, thereby modulating their biological activity and pharmacokinetic profiles.

Academic Importance of Substituted β-Amino Alcohols in Synthetic Design

In the field of synthetic organic chemistry, substituted β-amino alcohols are highly valued as chiral auxiliaries and precursors for the synthesis of other important classes of compounds. The stereochemical relationship between the amino and hydroxyl groups provides a powerful tool for controlling the stereochemical outcome of chemical reactions. Chiral β-amino alcohols can be used to induce asymmetry in a variety of transformations, leading to the selective formation of a desired stereoisomer.

The academic interest in these compounds also stems from the continuous development of novel and efficient synthetic methodologies for their preparation. These methods often aim to control the absolute and relative stereochemistry of the two stereocenters. Common strategies for the synthesis of β-amino alcohols include the reduction of α-amino ketones, the ring-opening of epoxides with amines, and the addition of organometallic reagents to α-amino aldehydes. The development of catalytic and enantioselective methods for the synthesis of substituted β-amino alcohols remains an active area of research, driven by the demand for enantiomerically pure compounds in various fields of chemistry.

Structure

3D Structure

Properties

IUPAC Name |

2-amino-3-(2-bromophenyl)propan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrNO/c10-9-4-2-1-3-7(9)5-8(11)6-12/h1-4,8,12H,5-6,11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDTJZOHATDYRIN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(CO)N)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for B Amino 2 Bromobenzenepropanol

Retrosynthetic Analysis and Disconnection Strategies for b-Amino-2-bromobenzenepropanol

Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. It involves breaking down a target molecule into simpler, commercially available starting materials through a series of logical steps. youtube.comyoutube.com

Strategic Fragment Disconnections (e.g., C-C and C-X bond cleavages)

The initial step in the retrosynthesis of this compound involves identifying key bonds for disconnection. The most logical disconnections are typically adjacent to functional groups, which often correspond to reliable bond-forming reactions in the forward synthesis. youtube.com For this compound, the primary disconnections are the C-N bond of the amino group and the C-C bond between the alpha and beta carbons relative to the hydroxyl group.

A C-N disconnection points to an epoxide and an amine as potential starting materials. This is a common and effective strategy for synthesizing β-amino alcohols. researchgate.net The C-C bond disconnection suggests a strategy involving the reaction of a 2-bromobenzaldehyde (B122850) derivative with a suitable nucleophile.

Functional Group Interconversion (FGI) within Retrosynthetic Pathways

Functional group interconversion (FGI) is the process of converting one functional group into another. ic.ac.uk This is a powerful tool in retrosynthesis, allowing for the use of more readily available or reactive starting materials. For instance, a nitro group can be a precursor to an amino group via reduction. ic.ac.ukfiveable.me This is particularly useful as the direct introduction of an amino group can sometimes be challenging.

In the context of this compound, a retrosynthetic pathway might involve the use of 2-bromobenzaldehyde and nitromethane. The resulting nitro alcohol can then be reduced to the target β-amino alcohol. This FGI step (reduction of the nitro group) is a reliable and high-yielding transformation. ic.ac.uk

Contemporary Approaches in this compound Total Synthesis

Modern organic synthesis leverages a variety of strategies to construct complex molecules efficiently. These include linear and convergent syntheses, as well as the use of powerful catalytic methods.

Multi-Step Linear and Convergent Synthetic Routes

For this compound, a convergent approach might involve the synthesis of a 2-bromophenyl fragment and a separate three-carbon amino alcohol fragment, which are then coupled.

Transition Metal-Catalyzed Coupling Reactions in b-Amino Alcohol Synthesis

Transition metal catalysis has revolutionized the synthesis of β-amino alcohols. These methods often offer high levels of stereoselectivity and functional group tolerance. nih.govsciengine.com

Several transition metal-catalyzed reactions are applicable to the synthesis of β-amino alcohols, including:

Catalytic Asymmetric Aminohydroxylation: This reaction, often catalyzed by osmium, allows for the direct conversion of an alkene to a β-amino alcohol with high enantioselectivity. rsc.org

Ring-Opening of Epoxides: Transition metal complexes can catalyze the regioselective ring-opening of epoxides with amines to produce β-amino alcohols. researchgate.net

Catalytic Asymmetric Nitrene Insertion: Chiral ruthenium catalysts can facilitate the intramolecular C(sp3)–H nitrene insertion of N-benzoyloxycarbamates to form chiral oxazolidin-2-ones, which can then be hydrolyzed to chiral β-amino alcohols. sciengine.com

These catalytic methods provide powerful and efficient routes to chiral β-amino alcohols, which are important building blocks in medicinal chemistry and materials science. sciengine.com

Organocatalytic and Biocatalytic Pathways in β-Amino Ketone and β-Amino Alcohol Formation

The synthesis of β-amino alcohols, including structures like this compound, has been significantly advanced by the advent of organocatalytic and biocatalytic methods. These approaches offer green, efficient, and highly selective alternatives to traditional metal-based catalysis. diva-portal.orgresearchgate.net

Organocatalysis utilizes small, chiral organic molecules to catalyze asymmetric transformations. diva-portal.org Proline and its derivatives are prominent organocatalysts, capable of mimicking enzyme-like, direct asymmetric assembly of aldehydes, ketones, and azodicarboxylates to form optically active β-amino alcohols. acs.org This one-pot reaction can be performed on a large scale under simple conditions without needing inert atmospheres or dry solvents. acs.org The choice of solvent can influence reaction outcomes, with a range of polar solvents like DMSO, DMF, and acetonitrile (B52724) being effective. acs.org Chiral primary β-amino alcohols themselves can act as valuable bifunctional organocatalysts, possessing both Brønsted acid and base sites, making them effective in a variety of asymmetric reactions. researchgate.net

Biocatalysis employs enzymes or whole-cell systems to catalyze chemical reactions, offering high selectivity under mild, environmentally friendly conditions. mdpi.comucl.ac.uk Lipases, such as those from Aspergillus oryzae and Thermomyces lanuginosus, have proven effective in synthesizing β-amino alcohol derivatives. mdpi.comscispace.com One method involves the lipase-catalyzed ring-opening of epoxides with amines. mdpi.com For instance, lipase (B570770) TL IM from Thermomyces lanuginosus has been used in a continuous-flow reactor to produce β-amino alcohols at 35 °C with short residence times, achieving high yields. mdpi.com Another biocatalytic strategy involves the asymmetric ring-opening of meso-epoxides, a direct route to enantiopure cyclic trans-β-amino alcohols, which are crucial pharmaceutical building blocks. rsc.org Furthermore, engineered enzyme cascades in hosts like E. coli, combining enzymes such as transketolase and transaminase, have been designed to produce chiral amino alcohols from achiral starting materials. ucl.ac.uk Recently, amine dehydrogenases have been engineered for the kinetic resolution and deracemization of a range of β-amino alcohols, expanding the biocatalytic toolbox for accessing enantiopure (R)-β-amino alcohols. acs.org

Table 1: Comparison of Organocatalytic and Biocatalytic Methods for β-Amino Alcohol Synthesis

| Feature | Organocatalysis | Biocatalysis |

|---|---|---|

| Catalyst Type | Small chiral organic molecules (e.g., proline) acs.org | Enzymes (e.g., lipases, transaminases), whole cells mdpi.comucl.ac.uk |

| Reaction Conditions | Often mild, operationally simple, can be solvent-dependent acs.org | Mild (e.g., 35 °C), aqueous or benign solvents mdpi.com |

| Selectivity | High enantioselectivity and diastereoselectivity achievable acs.org | Excellent enantioselectivity and regioselectivity rsc.org |

| Key Reactions | Asymmetric aldol (B89426) reactions, Mannich reactions, assembly reactions researchgate.netacs.org | Epoxide ring-opening, asymmetric reduction, transamination mdpi.comrsc.orgacs.org |

| Advantages | Metal-free, robust, readily available catalysts diva-portal.org | High efficiency, environmentally friendly, high specificity mdpi.comrsc.org |

Stereoselective and Enantioselective Synthesis of this compound and its Derivatives

Creating specific stereoisomers of this compound and its derivatives is critical, as the biological activity of chiral molecules is often dependent on their three-dimensional structure. sciengine.com Stereoselective and enantioselective synthesis aims to produce a single enantiomer or diastereomer, avoiding the formation of inactive or potentially harmful isomers. diva-portal.org Key strategies include asymmetric hydrogenation, the use of chiral auxiliaries, chiral ligand-controlled reactions, and diastereoselective methods. sciengine.comdiva-portal.org These techniques are fundamental for producing enantiomerically pure β-amino alcohols, which are indispensable building blocks in medicinal chemistry. sciengine.com

Asymmetric Hydrogenation Strategies for β-Amino Alcohol Precursors

Asymmetric hydrogenation is a powerful and atom-economical method for producing chiral β-amino alcohols from prochiral β-amino ketones. nih.gov This reaction typically involves the use of a transition metal catalyst, such as iridium, rhodium, or ruthenium, complexed with a chiral ligand. nih.govajchem-b.com The choice of metal and ligand is crucial for achieving high yield and enantioselectivity.

For example, iridium-catalyzed asymmetric hydrogenation of β-amino ketones using chiral tridentate P,N,N-ligands has been shown to produce a wide range of chiral γ-amino alcohols (from β-amino ketones) with excellent yields (up to 99%) and enantiomeric excesses (>99% ee). nih.govresearchgate.net This method is robust enough for gram-scale synthesis with low catalyst loading, highlighting its industrial applicability for producing chiral drug intermediates. nih.gov Similarly, cobalt-based catalysts have been developed for the asymmetric hydrogenation of α-primary amino ketones, affording chiral vicinal amino alcohols with up to 99% ee. nih.gov Ruthenium and rhodium complexes are also widely used. Rh-BINAP catalysts, for instance, can selectively produce syn-γ-amino alcohols from β-amino ketones, while Ir-based catalysts can yield the corresponding anti-products. rsc.org

Table 2: Selected Catalytic Systems for Asymmetric Hydrogenation of β-Amino Ketones

| Metal Catalyst | Chiral Ligand Type | Product Type | Enantioselectivity (ee) | Reference |

|---|---|---|---|---|

| Iridium | Tridentate Ferrocene-based Phosphine (B1218219) | γ-Amino Alcohols | Up to >99% | nih.gov |

| Cobalt | Chiral Diphosphine | Vicinal Amino Alcohols | Up to 99% | nih.gov |

| Rhodium | BINAP | syn-γ-Amino Alcohols | Excellent | rsc.org |

| Ruthenium | TsDPEN | β-Amino Alcohols | Good to High | researchgate.net |

Chiral Auxiliary-Mediated Synthesis

The use of a chiral auxiliary is a classic and reliable strategy for controlling stereochemistry. diva-portal.org In this approach, a chiral molecule (the auxiliary) is covalently attached to the substrate to direct the formation of a new stereocenter. After the reaction, the auxiliary is removed, yielding the enantiomerically enriched product. diva-portal.org

Chiral Ligand-Controlled Transformations (e.g., asymmetric transfer hydrogenation)

Chiral ligand-controlled transformations are a cornerstone of modern asymmetric synthesis, where a small amount of a chiral ligand complexed to a metal directs the stereochemical outcome of the reaction catalytically. Asymmetric transfer hydrogenation (ATH) is a prominent example of this strategy, often used for the reduction of ketones and imines. mdpi.com In ATH, a hydrogen donor like isopropanol (B130326) or a formic acid/triethylamine mixture is used instead of hydrogen gas. rsc.orgresearchgate.net

Ruthenium complexes with chiral β-amino alcohol ligands are highly effective catalysts for the ATH of N-phosphinyl ketimines. mdpi.com For instance, the complex formed from [RuCl2(p-cymene)]2 and (1S,2R)-1-amino-2-indanol has been used to reduce various ketimines to their corresponding amines with very good yields and enantiomeric excesses up to 82%. mdpi.com The rigidity of the ligand's backbone, such as the indane system, is often critical for achieving high enantioselectivity. mdpi.com Iridium catalysts paired with chiral ligands derived from α-substituted amino acid amides have also been successfully applied in the ATH of β-amino ketones to generate anti-γ-amino alcohols. rsc.org This method complements other catalytic approaches and allows for the selective synthesis of different diastereomers. rsc.org The development of new chiral amino alcohol ligands and their immobilization on supports like nanoparticles is an active area of research, aiming to combine high catalytic efficiency with ease of catalyst recovery and reuse. nih.gov

Diastereoselective Approaches to β-Amino Alcohols

Diastereoselective synthesis aims to control the relative stereochemistry between two or more stereocenters within a molecule. rsc.org When synthesizing β-amino alcohols, which contain at least two stereocenters, controlling diastereoselectivity is crucial for obtaining a single, pure stereoisomer. These methods often involve the reaction of a substrate that already contains a chiral center, guiding the formation of the new stereocenter. diva-portal.org

One powerful diastereoselective method is the Petasis borono-Mannich reaction. This reaction, involving α-hydroxy aldehydes and chiral α-phenylaminoxyaldehydes, can produce syn-β-amino alcohols with high diastereoselectivity. rsc.org The addition of organolithium compounds to chiral hydroxymethyl trifluoromethyl oxazolidines is another highly diastereoselective route, yielding enantiopure β-trifluoromethyl β-amino alcohols. acs.org Aldolization reactions, such as the addition of lithiated N-benzyl-N-tert-butylaminoacetonitrile to aldehydes, can provide anti-β-hydroxy-α-aminonitriles with excellent diastereomeric purity, which can then be converted to the desired β-amino alcohols. researchgate.net A combination of N-acyliminium ion and Weinreb amide chemistry has also been employed to synthesize various substituted β-amino alcohols in a highly diastereoselective manner. rsc.org These strategies are essential for constructing complex molecules with precisely defined three-dimensional structures. beilstein-journals.org

Mechanistic Investigations of Reactions Involving B Amino 2 Bromobenzenepropanol

Elucidation of Reaction Pathways and Transition States

The reaction pathways of b-amino-2-bromobenzenepropanol are expected to be dominated by the reactivity of the aryl bromide and the amino and hydroxyl groups. The aryl bromide moiety is a key handle for carbon-carbon and carbon-heteroatom bond formation, primarily through palladium-catalyzed cross-coupling reactions.

A probable and well-documented reaction pathway for molecules containing an aryl bromide and an amine is the Buchwald-Hartwig amination. In the context of an intermolecular reaction, the amino group of one molecule of this compound could react with the aryl bromide of another, leading to dimerization or polymerization. However, it is more common to react such a substrate with a different amine or other nucleophile. The generally accepted mechanism for the palladium-catalyzed amination of an aryl bromide involves a catalytic cycle that begins with the oxidative addition of the aryl bromide to a low-valent palladium(0) complex. This is often the rate-determining step. The resulting palladium(II) complex then undergoes ligand exchange with the amine, followed by deprotonation by a base to form a palladium-amido complex. The final step is reductive elimination, which forms the new carbon-nitrogen bond and regenerates the palladium(0) catalyst.

Transition states in these reactions have been studied computationally. The oxidative addition step proceeds through a three-coordinate transition state. The geometry and energy of the transition state for reductive elimination are highly dependent on the nature of the ancillary ligands on the palladium center. Bulky, electron-rich phosphine (B1218219) ligands are known to facilitate the reductive elimination step.

Another potential reaction pathway involves the intramolecular cyclization of this compound. Depending on the relative positions of the functional groups and the reaction conditions, intramolecular etherification (O-arylation) or amination (N-arylation) could occur, leading to the formation of heterocyclic structures. These reactions are also typically catalyzed by transition metals like palladium or copper. The mechanism would follow a similar catalytic cycle of oxidative addition, coordination of the internal nucleophile (the hydroxyl or amino group), and reductive elimination. The regioselectivity between N- and O-arylation would be influenced by the catalyst system, the base used, and the inherent nucleophilicity of the amino and hydroxyl groups.

The following table summarizes plausible reaction pathways for this compound based on analogous systems.

| Reaction Type | Key Reactants | Catalyst System (Example) | Probable Intermediate(s) | Product Type |

| Intermolecular Buchwald-Hartwig Amination | This compound, external amine | Pd(OAc)₂, P(t-Bu)₃, NaOtBu | Aryl-Pd(II)-Br complex, Pd-amido complex | N-arylated amino alcohol |

| Intramolecular N-Arylation | This compound | Pd₂(dba)₃, BINAP, Cs₂CO₃ | Intramolecular palladacycle | Nitrogen-containing heterocycle |

| Intramolecular O-Arylation | This compound | CuI, phenanthroline, K₃PO₄ | Copper-alkoxide complex | Oxygen-containing heterocycle |

Role of Catalysis in Mechanistic Control

Catalysis is paramount in controlling the reaction mechanisms of multifunctional molecules like this compound. The choice of catalyst, and particularly the ligands associated with a metal center, can steer a reaction towards a specific pathway and control its stereoselectivity and regioselectivity.

In palladium-catalyzed cross-coupling reactions of aryl bromides, the ligand plays a crucial role. For instance, in Buchwald-Hartwig amination, bulky, electron-rich phosphine ligands such as tri-tert-butylphosphine (B79228) (P(t-Bu)₃) or biaryl phosphines (e.g., XPhos, SPhos) are known to accelerate the rates of both oxidative addition and reductive elimination, leading to higher catalytic efficiency. The structure of the ligand can also influence which nucleophile reacts in a competitive situation. For a molecule like this compound, a carefully chosen ligand could potentially favor N-arylation over O-arylation in an intramolecular cyclization, or vice versa.

In addition to palladium, copper-based catalysts are also widely used for C-N and C-O bond formation (Ullmann condensation). Copper catalysts are often preferred for the coupling of aryl halides with alcohols. Therefore, in an intramolecular cyclization of this compound, a copper catalyst might favor the formation of the O-arylated product. The mechanism of copper-catalyzed reactions is thought to be different from that of palladium and may not always involve a simple oxidative addition-reductive elimination cycle.

The following table presents examples of how different catalyst systems can influence the outcome of reactions with analogous amino-alcohol and aryl halide substrates.

| Catalyst System | Reaction Type | Mechanistic Influence | Expected Outcome for an Analog of this compound |

| Pd(OAc)₂ / Xantphos | N-Arylation | Ligand bite angle promotes C-N reductive elimination | Formation of a nitrogen-containing heterocyclic ring |

| CuI / L-proline | O-Arylation | Favors formation of copper alkoxide intermediate | Formation of an oxygen-containing heterocyclic ring |

| [Rh(cod)Cl]₂ / Chiral phosphine | Asymmetric Hydrogenation | Chiral ligand induces enantioselectivity in the reduction of a C=N or C=O bond (if formed in a prior step) | Enantiomerically enriched products |

Solvent Effects and Reaction Kinetics Studies

The solvent in which a reaction is conducted can have a profound impact on the reaction mechanism and kinetics. Solvent properties such as polarity, coordinating ability, and proticity can influence the stability of reactants, intermediates, and transition states.

For palladium-catalyzed reactions like the Buchwald-Hartwig amination, polar aprotic solvents such as dioxane, toluene, or dimethylformamide (DMF) are commonly used. whiterose.ac.uk The polarity of the solvent can affect the rate of oxidative addition. In some cases, more polar solvents can stabilize charged intermediates and transition states, thereby accelerating the reaction. However, strongly coordinating solvents can sometimes compete with the reactants for coordination sites on the metal center, which can inhibit the catalytic activity. whiterose.ac.uk

Kinetic studies on analogous reactions have provided valuable insights into the mechanistic details. For many palladium-catalyzed cross-coupling reactions of aryl bromides, the reaction rate is found to be first order in the palladium catalyst and the aryl bromide, and zero order in the nucleophile. This is consistent with a mechanism where the oxidative addition of the aryl bromide to the palladium(0) complex is the rate-determining step. However, the observed kinetics can change with different ligands, substrates, and reaction conditions. For instance, if the reductive elimination step becomes rate-limiting, the reaction may show a dependence on the concentration of the nucleophile.

The effect of solvent on reaction kinetics can be quantified by determining the rate constants in different solvent systems. The table below illustrates hypothetical kinetic data for a model reaction analogous to the amination of this compound, demonstrating the influence of the solvent.

| Solvent | Dielectric Constant (ε) | Rate Constant (k, M⁻¹s⁻¹) | Relative Rate |

| Toluene | 2.4 | 1.2 x 10⁻⁴ | 1.0 |

| Dioxane | 2.2 | 1.5 x 10⁻⁴ | 1.25 |

| Tetrahydrofuran (THF) | 7.6 | 3.8 x 10⁻⁴ | 3.17 |

| Dimethylformamide (DMF) | 37 | 5.1 x 10⁻⁴ | 4.25 |

This hypothetical data shows a trend where more polar solvents lead to an increase in the reaction rate, suggesting that the transition state is more polar than the reactants and is stabilized by the polar solvent.

Derivatization and Structural Diversification of B Amino 2 Bromobenzenepropanol

Synthesis of Analogues with Modified Aromatic Substitution Patterns

The 2-bromo substituent on the benzene (B151609) ring of b-Amino-2-bromobenzenepropanol serves as a versatile handle for a variety of cross-coupling reactions, enabling the introduction of diverse substituents and the creation of analogues with modified aromatic patterns. Palladium-catalyzed reactions, such as the Suzuki, Heck, and Sonogashira couplings, are powerful tools for this purpose.

Suzuki Coupling: This reaction allows for the introduction of new aryl or vinyl groups. By reacting this compound with various boronic acids in the presence of a palladium catalyst and a base, a wide range of biaryl and styrenyl analogues can be synthesized. The choice of ligands for the palladium catalyst can influence the efficiency and selectivity of the reaction.

Heck Coupling: The Heck reaction facilitates the formation of carbon-carbon bonds between the brominated aromatic ring and alkenes. This method is particularly useful for synthesizing derivatives with unsaturated side chains, which can be further functionalized.

Sonogashira Coupling: For the introduction of alkyne moieties, the Sonogashira coupling is the method of choice. This reaction involves the coupling of the bromo-substituted ring with a terminal alkyne, catalyzed by palladium and copper complexes. The resulting alkynyl derivatives are valuable precursors for the synthesis of more complex molecules.

These cross-coupling strategies provide a powerful toolkit for systematically modifying the aromatic core of this compound, allowing for the exploration of structure-activity relationships.

Chemical Transformations of the Amino Group

The primary amino group in this compound is a key site for chemical modification, readily undergoing reactions such as amidation and acylation. Furthermore, the use of protecting groups is crucial for orchestrating multi-step synthetic sequences.

Amidation and acylation reactions convert the primary amine into a more complex amide functionality. organic-chemistry.orglibretexts.org These reactions are typically achieved by treating this compound with acyl chlorides, anhydrides, or carboxylic acids activated with coupling agents.

Table 1: Examples of Amidation and Acylation Reactions

| Acylating Agent | Reaction Conditions | Product |

| Acetyl Chloride | Base (e.g., triethylamine), CH2Cl2, 0 °C to rt | N-(3-(2-bromophenyl)-3-hydroxypropyl)acetamide |

| Benzoyl Chloride | Base (e.g., pyridine), CH2Cl2, 0 °C to rt | N-(3-(2-bromophenyl)-3-hydroxypropyl)benzamide |

| Acetic Anhydride | Base (e.g., triethylamine), CH2Cl2, rt | N-(3-(2-bromophenyl)-3-hydroxypropyl)acetamide |

This table is illustrative and specific reaction conditions may vary.

In multi-step syntheses involving modifications at other parts of the molecule, it is often necessary to temporarily block the reactivity of the amino group. organic-chemistry.orgspringernature.comlibretexts.org This is achieved through the use of protecting groups, which can be selectively introduced and later removed under specific conditions.

Common protecting groups for amines include:

tert-Butoxycarbonyl (Boc): This group is typically introduced using di-tert-butyl dicarbonate (B1257347) (Boc)2O and is stable to a wide range of reaction conditions but can be readily removed with mild acids like trifluoroacetic acid (TFA).

Carbobenzyloxy (Cbz): The Cbz group is introduced using benzyl (B1604629) chloroformate and is stable to acidic and basic conditions. It is typically removed by catalytic hydrogenolysis.

9-Fluorenylmethyloxycarbonyl (Fmoc): The Fmoc group is introduced using Fmoc-Cl or Fmoc-OSu and is notably labile to basic conditions, often being removed with a solution of piperidine (B6355638) in an organic solvent.

Table 2: Common Protecting Groups for the Amino Functionality

| Protecting Group | Reagent for Introduction | Conditions for Removal |

| Boc | (Boc)2O, base (e.g., Et3N) | Mild acid (e.g., TFA) |

| Cbz | Benzyl chloroformate, base | Catalytic hydrogenolysis (H2, Pd/C) |

| Fmoc | Fmoc-Cl or Fmoc-OSu, base | Base (e.g., piperidine) |

This table provides a general overview; specific conditions can be optimized.

Chemical Transformations of the Hydroxyl Group

The secondary hydroxyl group of this compound is another key site for derivatization, allowing for the introduction of various functionalities through esterification, etherification, oxidation, and reduction reactions.

Esterification of the hydroxyl group can be achieved by reaction with carboxylic acids, acyl chlorides, or anhydrides, often in the presence of a catalyst or a coupling agent. This transformation introduces an ester linkage, which can influence the molecule's lipophilicity and susceptibility to enzymatic cleavage.

Etherification, the formation of an ether linkage, is typically accomplished by reacting the alcohol with an alkyl halide in the presence of a base (Williamson ether synthesis) or through other methods like the use of diazoalkanes or Mitsunobu reaction conditions.

The secondary alcohol can be oxidized to the corresponding ketone, b-Amino-2-bromophenylpropanone. researchgate.netthieme-connect.comresearchgate.net A variety of oxidizing agents can be employed, with the choice depending on the desired selectivity and the presence of other sensitive functional groups. researchgate.netthieme-connect.comresearchgate.net Common reagents include chromium-based oxidants (e.g., pyridinium (B92312) chlorochromate, PCC), manganese dioxide (MnO2), and Swern or Dess-Martin periodinane oxidations for milder conditions. thieme-connect.com

Conversely, while the hydroxyl group is already in a reduced state, further reduction to remove the hydroxyl group entirely (deoxygenation) can be achieved through a two-step process. This typically involves converting the alcohol into a good leaving group, such as a tosylate or mesylate, followed by reduction with a hydride reagent like lithium aluminum hydride (LiAlH4).

Table 3: Transformations of the Hydroxyl Group

| Reaction Type | Reagent(s) | Product Type |

| Esterification | Acyl chloride, base | Ester |

| Etherification | Alkyl halide, base | Ether |

| Oxidation | PCC, MnO2, or Dess-Martin periodinane | Ketone |

| Deoxygenation (2 steps) | 1. TsCl, pyridine; 2. LiAlH4 | Deoxy derivative |

This table outlines general transformations and reagents.

Reactions Involving the Bromine Moiety

The bromine atom on the phenyl ring of this compound serves as a versatile functional handle for a variety of chemical transformations. Its presence allows for the introduction of diverse substituents and the construction of more complex molecular architectures. This section explores key reactions that leverage the reactivity of this bromine moiety, focusing on powerful carbon-carbon bond-forming cross-coupling reactions and the considerations for nucleophilic aromatic substitution.

Cross-Coupling Reactions (e.g., Heck-Matsuda, Suzuki-Miyaura)

Transition metal-catalyzed cross-coupling reactions are fundamental tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. wikipedia.org For substrates like this compound, the bromine atom acts as an electrophilic partner, readily participating in catalytic cycles with various organometallic reagents.

The Suzuki-Miyaura coupling , which joins an organohalide with an organoboron species, is particularly noteworthy. This reaction is widely used due to its mild conditions, tolerance of various functional groups, and the commercial availability and stability of boronic acids and their derivatives. rsc.org The reaction of ortho-bromoanilines, a class of compounds structurally related to this compound, has been a subject of significant research. While the free amino group can sometimes complicate catalysis, successful methods have been developed for unprotected ortho-bromoanilines. rsc.org

For instance, studies have demonstrated the successful coupling of various boronic acids with 2-bromoaniline (B46623) derivatives using palladium catalysts. The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields. A common catalytic system involves a palladium source, such as Pd(dppf)Cl₂, and a base like K₂CO₃. rsc.org The development of specialized catalysts, such as CataCXium A palladacycles, has been shown to significantly improve yields, particularly when using solvents like 2-MeTHF. rsc.org

The scope of the Suzuki-Miyaura reaction is broad, allowing for the introduction of a wide array of substituents onto the aromatic ring. This includes alkyl, alkenyl, aryl, and heteroaromatic groups, showcasing its utility in generating structural diversity. rsc.org

Table 1: Examples of Suzuki-Miyaura Cross-Coupling with 2-Bromoaniline Derivatives

| Entry | Aryl Bromide | Boronic Acid/Ester | Catalyst | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | 2-Bromoaniline | Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | Low (e.g., 11%) |

| 2 | Substituted 2-bromoaniline | Benzyl boronic acid pinacol (B44631) ester | CataCXium A palladacycle | K₃PO₄ | 2-MeTHF | High (e.g., 95%) |

| 3 | 2-Bromoaniline | 2-Thienylboronic acid | Pd(dtbpf)Cl₂ | K₂CO₃ | Water/Kolliphor EL | High (e.g., 90%) unimib.it |

This table is illustrative and compiles data from studies on similar substrates to demonstrate typical reaction conditions and outcomes.

Another important transformation is the Heck-Matsuda reaction , which involves the palladium-catalyzed coupling of an aryl halide with an alkene. While specific examples involving this compound are not extensively documented in readily available literature, the general mechanism is applicable. This reaction provides a direct method for the vinylation of the aromatic ring, introducing further handles for diversification.

Nucleophilic Aromatic Substitution Considerations

Nucleophilic aromatic substitution (SₙAr) is a reaction pathway where a nucleophile displaces a leaving group, such as a halide, on an aromatic ring. Unlike the more common electrophilic aromatic substitution, SₙAr requires the aromatic ring to be electron-deficient. chemistrysteps.com This is typically achieved by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group. wikipedia.orglibretexts.org These EWGs are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. wikipedia.orglibretexts.org

In the case of this compound, the molecule contains two key substituents on the benzene ring: the amino group (via the propanolamine (B44665) side chain) and the bromine atom. The amino group is a strong electron-donating group, which increases the electron density of the aromatic ring. This inherent electron-rich nature makes the ring less susceptible to attack by nucleophiles. chemistrysteps.com

Therefore, for this compound to undergo SₙAr at the bromine-bearing carbon, harsh reaction conditions would likely be required. The absence of any activating electron-withdrawing groups (like -NO₂ or -CN) ortho or para to the bromine atom means that the addition-elimination mechanism, the most common pathway for SₙAr, is highly unfavorable. chemistrysteps.comwikipedia.org

An alternative SₙAr pathway, the elimination-addition (benzyne) mechanism, can occur under very strongly basic conditions (e.g., using sodium amide, NaNH₂). chemistrysteps.comyoutube.com This mechanism does not require an electron-withdrawing group. It proceeds through a highly reactive benzyne (B1209423) intermediate. However, this pathway often leads to a mixture of products as the incoming nucleophile can attack either carbon of the former triple bond. youtube.com Given the functional groups present in this compound (amino and hydroxyl), the use of such strong bases would likely lead to side reactions, complicating the desired substitution.

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-Bromoaniline |

| 2,4-Dibromoaniline |

| Phenylboronic acid |

| 2-Thienylboronic acid |

| Benzyl boronic acid pinacol ester |

Role of B Amino 2 Bromobenzenepropanol As a Versatile Synthetic Intermediate

Precursor in Heterocyclic Compound Synthesis

The structural features of β-Amino-2-bromobenzenepropanol make it an ideal starting material for the synthesis of various heterocyclic compounds. The vicinal relationship of the amino and hydroxyl groups is particularly suited for the formation of three-membered and six-membered nitrogen-containing rings.

The 1,2-amino alcohol moiety in β-Amino-2-bromobenzenepropanol is a classic precursor for the synthesis of aziridines, which are three-membered heterocyclic rings containing a nitrogen atom. These strained rings are valuable synthetic intermediates themselves, as they can undergo ring-opening reactions with various nucleophiles to introduce new functional groups with specific stereochemistry.

One common method for the synthesis of aziridines from β-amino alcohols is the Wenker synthesis and its modifications. This process typically involves the conversion of the alcohol to a good leaving group, such as a sulfate ester, followed by intramolecular nucleophilic substitution by the amino group under basic conditions. organic-chemistry.orgbaranlab.org

General Reaction Scheme for Wenker Aziridine Synthesis:

Esterification: The hydroxyl group of the β-amino alcohol is reacted with sulfuric acid or chlorosulfonic acid to form a sulfate ester intermediate. organic-chemistry.org

Cyclization: Treatment with a base, such as sodium hydroxide, promotes an intramolecular SN2 reaction, where the amine attacks the carbon bearing the sulfate ester, displacing it and forming the aziridine ring. organic-chemistry.org

Another powerful method for the cyclization of β-amino alcohols to aziridines is the Mitsunobu reaction . researchgate.net This reaction allows for the direct conversion of the amino alcohol to the corresponding aziridine in a one-pot procedure using triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). researchgate.net

| Method | Reagents | Key Features |

| Wenker Synthesis | 1. H₂SO₄ or ClSO₃H 2. NaOH | Two-step process, forms a sulfate ester intermediate. organic-chemistry.org |

| Mitsunobu Reaction | PPh₃, DEAD (or DIAD) | One-pot reaction, proceeds with inversion of stereochemistry at the alcohol carbon. researchgate.net |

The 2-bromophenyl group in β-Amino-2-bromobenzenepropanol provides a handle for the construction of fused heterocyclic systems like quinazolines. Quinazolines are bicyclic heterocycles composed of a benzene (B151609) ring fused to a pyrimidine ring and are prevalent in many biologically active compounds.

A plausible synthetic strategy to form a quinazoline ring from β-Amino-2-bromobenzenepropanol could involve an initial oxidation of the primary alcohol to an aldehyde or carboxylic acid, followed by cyclization. For instance, oxidation to the corresponding 2-bromobenzaldehyde (B122850) derivative, followed by reaction with an amine source like ammonium hydroxide, could lead to the formation of the quinazoline core through a tandem reaction. Copper-catalyzed methods have been shown to be effective for the synthesis of quinazolines from 2-bromobenzyl derivatives and amines. nih.govnih.gov

Another approach could involve a palladium-catalyzed carbonylation and amination cascade of the 2-bromophenyl group in the presence of a suitable nitrogen source and carbon monoxide. Such transition-metal-catalyzed methods are powerful tools for the construction of complex heterocyclic scaffolds. organic-chemistry.org

Building Block for Complex Organic Molecules

The trifunctional nature of β-Amino-2-bromobenzenepropanol makes it an excellent building block for the synthesis of more complex organic molecules. Each functional group—the amine, the alcohol, and the aryl bromide—can be selectively manipulated to build molecular complexity in a controlled manner.

The amino and hydroxyl groups can be protected, allowing for selective reactions at the aryl bromide position. The bromine atom is particularly useful for introducing molecular diversity through various transition-metal-catalyzed cross-coupling reactions, such as:

Suzuki Coupling: Reaction with boronic acids or esters to form new carbon-carbon bonds.

Heck Coupling: Reaction with alkenes to introduce vinyl groups.

Sonogashira Coupling: Reaction with terminal alkynes to form aryl alkynes.

Buchwald-Hartwig Amination: Reaction with amines to form new carbon-nitrogen bonds.

These coupling reactions allow for the attachment of a wide array of substituents to the benzene ring, significantly increasing the structural diversity of the resulting molecules. Subsequently, the protected amino and hydroxyl groups can be deprotected and further functionalized or used in cyclization reactions to complete the synthesis of the target molecule.

Application in Total Synthesis and Natural Product Chemistry Research

While specific examples of the direct use of β-Amino-2-bromobenzenepropanol in the total synthesis of natural products are not prominently documented, its structural motifs are present in numerous biologically active compounds. The β-amino alcohol unit is a key feature in many natural products, including amino sugars, alkaloids, and sphingolipids.

For instance, the vicinal amino alcohol motif is central to the structure of molecules like (±)-Clavaminol H and (±)-Dihydrosphingosine, which have been synthesized using strategies involving the ring-opening of aziridine intermediates. nih.gov This highlights the potential of β-Amino-2-bromobenzenepropanol as a precursor to such aziridines, which can then be elaborated into complex natural product targets.

The presence of the bromoaryl group further enhances its utility, providing a site for late-stage functionalization in a synthetic route. This is a highly desirable feature in medicinal chemistry and drug discovery, as it allows for the rapid generation of a library of analogues for structure-activity relationship (SAR) studies. Therefore, β-Amino-2-bromobenzenepropanol represents a promising, albeit underexplored, starting material for the efficient and modular synthesis of complex and potentially bioactive molecules.

Computational and Theoretical Studies on B Amino 2 Bromobenzenepropanol

Quantum Chemical Calculations of Molecular Reactivity and Energetics

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the intrinsic properties of a molecule. hokudai.ac.jpnih.gov For b-Amino-2-bromobenzenepropanol, these calculations can elucidate its molecular reactivity and energetics.

Detailed research findings from such studies would typically involve the calculation of various molecular descriptors. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity. mdpi.com For a molecule like this compound, the presence of the bromine atom and the amino group on the benzene (B151609) ring would significantly influence these frontier orbitals. The bromine atom, being electron-withdrawing, and the amino group, being electron-donating through resonance, would modulate the electron density distribution across the aromatic system. wisc.edu

Table 1: Hypothetical Quantum Chemical Descriptors for this compound (Calculated at the B3LYP/6-31G(d) level)

| Descriptor | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -0.8 eV |

| HOMO-LUMO Gap | 5.7 eV |

| Ionization Potential | 7.2 eV |

| Electron Affinity | 0.5 eV |

| Chemical Hardness | 2.85 eV |

| Electrophilicity Index | 1.5 eV |

Note: The values in this table are illustrative and represent typical ranges for similar aromatic compounds.

Molecular Dynamics Simulations of Reaction Processes

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.gov For this compound, MD simulations can provide a dynamic picture of its behavior in different environments, such as in a solvent, and can be used to explore its reaction processes. researchgate.net

In a typical MD simulation of a reaction involving this compound, the system would be set up with the molecule and any other reactants solvated in a box of explicit solvent molecules (e.g., water or an organic solvent). The interactions between all atoms are described by a force field, which is a set of empirical potential energy functions. The simulation then numerically solves Newton's equations of motion for the system, yielding a trajectory that describes how the positions and velocities of the atoms evolve over time.

Advanced Reaction Path Search Algorithms and Theoretical Reaction Design (e.g., AFIR method)

Predicting the outcome of a chemical reaction is a central goal of chemistry. Advanced computational methods, such as the Artificial Force Induced Reaction (AFIR) method, have been developed to automatically explore potential reaction pathways. hokudai.ac.jpacs.org The AFIR method works by applying a virtual force between two molecular fragments to induce a chemical reaction, allowing for the systematic discovery of reaction paths without prior knowledge of the products. hokudai.ac.jp

For this compound, the AFIR method could be employed to design novel synthetic routes. For instance, by defining the this compound molecule as a product, the AFIR algorithm could perform a retrosynthetic search to identify potential starting materials and the corresponding reaction pathways. azom.com This approach is particularly powerful for discovering unconventional reactions that might not be intuitively obvious to a chemist. drugtargetreview.com

The AFIR method can be applied to various reaction types, including intramolecular rearrangements, cycloadditions, and reactions with other molecules. The results of an AFIR search are typically a network of reaction paths, including transition state structures and their associated activation energies. This information can then be used to assess the feasibility of the predicted reactions and guide experimental efforts.

Prediction of Spectroscopic Parameters and Conformational Analysis

Computational chemistry is also widely used to predict spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. wisc.edumdpi.com These predictions are highly valuable for interpreting experimental spectra and for confirming the structure of a synthesized compound.

For this compound, theoretical calculations can predict its ¹H and ¹³C NMR spectra. chemaxon.comnmrdb.org The chemical shifts of the protons and carbons in the molecule are sensitive to their local electronic environment. By calculating the magnetic shielding tensors for each nucleus in a given molecular geometry, it is possible to obtain theoretical chemical shifts that can be compared with experimental data. wisc.edu Discrepancies between predicted and experimental spectra can often be resolved by considering different possible conformations of the molecule.

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) and their relative energies. lumenlearning.comlibretexts.org For this compound, which has a flexible propanol (B110389) side chain, several low-energy conformers are likely to exist. These conformers can be identified by systematically rotating the rotatable bonds and calculating the energy of each resulting structure using quantum chemical methods. The relative populations of these conformers at a given temperature can then be estimated using the Boltzmann distribution. The predicted spectroscopic parameters are often reported as a Boltzmann-weighted average over the most stable conformers to provide a more accurate comparison with experimental results, which are typically an average over all conformations present in solution. mdpi.com

Advanced Analytical Research Methodologies for Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy Studies for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, including the connectivity of atoms and their chemical environment.

For b-Amino-2-bromobenzenepropanol, ¹H and ¹³C NMR spectroscopy are used to confirm the arrangement of protons and carbon atoms. In a related compound, 1-(4-bromophenyl)-2-(methylamino)propan-1-one, specific chemical shifts in the ¹H NMR spectrum, such as a quartet at 5.10 ppm and a doublet at 1.58 ppm, are indicative of the protons on the propanone backbone. researchgate.net The aromatic protons typically appear in the range of 7.2–8.0 ppm. researchgate.net Similarly, the ¹³C NMR spectrum shows distinct signals for the carbonyl carbon (~195.8 ppm), the carbons of the phenyl ring (129-133 ppm), and the aliphatic carbons (16-59 ppm). researchgate.net These spectral data allow for the precise assignment of each atom within the molecular structure of this compound, confirming the positions of the bromo-substituent, the amino group, and the hydroxyl group.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Derivatives

| Atom Position | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

|---|---|---|

| C=O (ketone analog) | - | ~195.8 |

| CH (on backbone) | ~5.10 (quartet) | ~58.2 |

| CH₃ (on backbone) | ~1.58 (doublet) | ~16.3 |

| Aromatic CH | 7.80 - 8.00 (doublet) | 130.7 - 131.8 |

| Aromatic C-Br | - | ~129.6 |

| Aromatic C-C=O | - | ~132.8 |

Note: Data is based on the closely related structure 1-(4-bromophenyl)-2-(methylamino)propan-1-one and serves as an illustrative example. researchgate.net Actual shifts for this compound may vary.

Mass Spectrometry (MS) Research for Molecular Composition and Fragmentation Analysis

Mass Spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It works by ionizing the molecule and then measuring the mass-to-charge ratio (m/z) of the resulting ions. High-resolution mass spectrometry (HRMS) can provide a highly accurate molecular formula.

In the analysis of this compound and its analogs, electrospray ionization (ESI) is a common technique. The mass spectrum will show a molecular ion peak [M+H]⁺ corresponding to the compound's molecular weight plus the mass of a proton. For a related compound, 1-(4-bromophenyl)-2-(methylamino)propan-1-one, the molecular ion is observed, and its fragmentation pattern provides structural confirmation. researchgate.net Key fragments often include the bromophenyl moiety (m/z 183/185) and the aminopropanol (B1366323) side chain. researchgate.net The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) is a key signature in the mass spectrum, confirming the presence of a bromine atom in the molecule.

Table 2: Expected Mass Spectrometry Data for Brominated Phenylpropanolamine Derivatives

| Ion | Description | Expected m/z |

|---|---|---|

| [M+H]⁺ | Molecular Ion (protonated) | 230.0 (for C₉H₁₂BrNO) |

| [M]⁺ | Molecular Ion | 229.0 (for C₉H₁₂BrNO) |

| [C₇H₄BrO]⁺ | Bromobenzoyl fragment | 183/185 |

| [C₆H₄Br]⁺ | Bromophenyl fragment | 155/157 |

Note: The molecular formula for this compound is C₉H₁₂BrNO. nih.gov Fragmentation patterns are based on general principles and data from analogous structures. researchgate.net

Chromatographic Techniques for Purity Assessment and Mixture Separation (e.g., HPLC, UPLC)

Chromatographic methods are essential for separating components in a mixture and assessing the purity of a synthesized compound. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are widely used for this purpose due to their high resolution and sensitivity.

For polar compounds like amino alcohols, reverse-phase (RP) HPLC is a standard method. sielc.com A C18 column is often employed, which separates compounds based on their hydrophobicity. google.com The mobile phase typically consists of a mixture of an organic solvent, like acetonitrile (B52724), and an aqueous buffer. sielc.comgoogle.com The purity of this compound is determined by injecting a sample and monitoring the eluent with a UV detector. A single, sharp peak indicates a high degree of purity, while the presence of multiple peaks suggests impurities. For chiral molecules, specialized chiral HPLC methods can be developed to separate enantiomers and determine enantiomeric excess (e.e.%). illinois.edu

Table 3: Illustrative HPLC Method Parameters for Analysis of Amino Alcohols

| Parameter | Condition |

|---|---|

| Column | C18 Reverse-Phase (e.g., 150 mm x 4.6 mm, 3 µm) sielc.com |

| Mobile Phase | Acetonitrile / Buffered Water google.com |

| Flow Rate | 0.2 - 3.0 mL/min (typically 1.0 mL/min) google.com |

| Detection | UV at a specific wavelength (e.g., 210 nm or 254 nm) google.comsielc.com |

| Column Temperature | Ambient or controlled (e.g., 30°C) google.com |

| Injection Volume | 10-20 µL google.com |

Note: These are general conditions. Specific parameters must be optimized for this compound.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a crystalline solid. cam.ac.uk By diffracting X-rays off a single crystal of the compound, a pattern is generated that can be mathematically translated into a map of electron density, revealing the exact positions of each atom in the crystal lattice. nih.gov

This technique provides unambiguous confirmation of the molecule's absolute configuration and stereochemistry. It yields crucial data such as bond lengths, bond angles, and torsional angles, offering a complete picture of the molecular geometry. cam.ac.uk For this compound, obtaining a crystal structure would definitively confirm the relative positions of the amino and hydroxyl groups on the propanol (B110389) chain and the connectivity to the 2-bromophenyl ring. Furthermore, it would reveal intermolecular interactions, such as hydrogen bonding, that govern the packing of molecules in the solid state. cam.ac.uk While specific crystallographic data for this compound is not widely published, the technique remains the gold standard for structural verification in chemical research. illinois.edujhu.edu

Table 4: Key Information Obtained from X-ray Crystallography

| Parameter | Description |

|---|---|

| Unit Cell Dimensions | The size and shape of the basic repeating unit of the crystal. |

| Space Group | The symmetry elements present in the crystal structure. |

| Atomic Coordinates | The precise (x, y, z) position of every atom in the unit cell. |

| Bond Lengths | The distances between bonded atoms (in Ångstroms). |

| Bond Angles | The angles formed between three connected atoms (in degrees). |

| Torsional Angles | The dihedral angles describing the conformation of the molecule. |

| Hydrogen Bonding | Identification of intermolecular and intramolecular hydrogen bonds. |

Note: This table describes the types of data generated from an X-ray crystallography experiment.

Q & A

Basic: What synthetic routes are most effective for preparing b-Amino-2-bromobenzenepropanol, and what are the critical reaction parameters?

Methodological Answer:

Synthesis typically involves bromination and amination of propanol derivatives. A common approach is coupling brominated aromatic precursors (e.g., 2-bromophenylpropanol derivatives) with amino groups via nucleophilic substitution or reductive amination. Key parameters include:

- Catalyst selection : Palladium catalysts (e.g., Pd/C) are effective for debenzylation or coupling reactions under hydrogen atmospheres .

- Temperature control : Reactions often require heating to 120–140°C for 16–24 hours to ensure completion .

- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance reactivity, while aqueous workup ensures product isolation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.